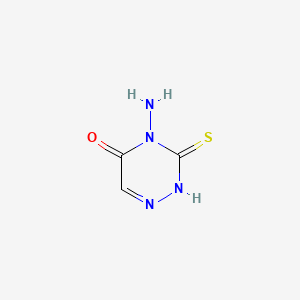

4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one

Description

Properties

IUPAC Name |

4-amino-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-7-2(8)1-5-6-3(7)9/h1H,4H2,(H,6,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKRXCKERSCAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)N(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with formic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazinone compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazinone ring can be reduced under specific conditions to yield dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazinones .

Scientific Research Applications

The applications of 4-amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one are primarily in laboratory research . This chemical compound, also known as this compound (CAS# 23702-90-1), is a useful research chemical .

While specific case studies and comprehensive data tables focused solely on this compound are not available in the search results, research on related compounds, such as 1,2,4-triazoles, suggests potential applications because they share a similar core structure .

1,2,4-Triazoles as antibacterial agents

- 1,2,4-Triazole derivatives exhibit multidirectional biological activity .

- 4-Amino-1,2,4-triazole derivatives have shown antibacterial properties against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens . For example, a compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole showed high antibacterial activity, comparable to ceftriaxone .

- Other synthesized triazoles have demonstrated antibacterial activity against B. subtilis, S. aureus, P. mirabilis, and S. typhi, comparable to levofloxacin . Proteus mirabilis was particularly sensitive to these compounds .

- Certain 1,2,4-triazole derivatives showed better bactericidal activity than bismerthiazol against the phytopathogenic bacterium X. oryzae pv. oryzae . Compounds with strongly electron-withdrawing substituents on the benzene ring enhanced antibacterial activity .

- 1,2,4-Triazole-pyrimidine hybrids displayed excellent activity against S. aureus and E. coli, and were found to be more effective than many clinically used antibiotics against MRSA strains .

Other potential applications of 1,2,4-triazoles

- 1,2,4-Triazoles can interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

- 1,2,4-Triazoles and their heterocyclic derivatives possess a wide range of bioactivities, including neuroprotectant, antioxidant, antimalarial, antiviral, and anticonvulsant properties .

- They also have applications as corrosion inhibitors and in agrochemicals, polymers, and material science .

- Mercapto-substituted 1,2,4-triazoles have shown chemopreventive and chemotherapeutic effects on cancer .

Mechanism of Action

The mechanism of action of 4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Anti-HIV Activity: The introduction of hydrazino (–NHNH₂) and phosphonate groups enhances antiviral potency .

- Toxicity Profile : Metamitron’s methyl and phenyl substituents correlate with herbicidal efficacy but also neurotoxicity, highlighting substituent-dependent safety concerns .

- Antioxidant Enhancement : Fluorine and phosphonic acid groups in 81a-f improve radical-scavenging activity compared to the parent compound .

Physicochemical Properties

| Property | 4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one | 6-tert-Butyl Analog | Metamitron | Fluorinated Derivative (81f) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~200 (varies with R-group) | 200.26 | 202.23 | 487.32 (estimated) |

| Physical State | Not reported | Pale-yellow solid | Crystalline solid | Not reported |

| Solubility | Dependent on R-group polarity | Low (non-polar R) | Moderate in organic solvents | Likely enhanced by phosphonate |

| Stability | Sensitive to oxidation (–SH group) | Stable | Stable | Hydrolytically stable |

Notes:

Biological Activity

4-Amino-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.

- Molecular Formula : CHNOS

- Molecular Weight : 145.18 g/mol

- CAS Number : 23702-90-1

Antimicrobial Activity

Research has demonstrated that derivatives of triazine compounds exhibit notable antimicrobial properties. For instance, studies indicated that 4-amino-3-sulfanyl derivatives showed significant activity against various bacterial strains. The presence of lipophilic substituents such as chlorophenyl and fluorophenyl groups enhances their antimicrobial efficacy .

Table 1: Antimicrobial Activity of 4-Amino-3-sulfanyl Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| Compound C | P. aeruginosa | 20 |

Anticancer Activity

The anticancer potential of triazine derivatives has been widely studied. A notable example is the evaluation of 4-amino derivatives on various cancer cell lines, which revealed promising results in inhibiting cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.

Case Study:

A study evaluated the effects of a series of triazine compounds on human cancer cell lines, demonstrating that specific modifications to the triazine core significantly enhanced cytotoxicity. The most effective compounds exhibited IC values below 10 µM against several cancer types .

Table 2: IC Values of Selected Triazine Compounds Against Cancer Cell Lines

Anti-inflammatory Effects

The anti-inflammatory properties of triazine compounds have also been documented. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings:

In vivo studies indicated that administration of 4-amino-3-sulfanyl derivatives significantly reduced inflammation markers in animal models. The mechanism is believed to involve the modulation of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-3-sulfanyl derivatives can be influenced by structural modifications:

- Substituents : The introduction of electron-withdrawing groups enhances activity.

- Core Structure : The presence of the triazine ring is crucial for maintaining biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.